2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Description
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-20-8-4-5-9-21(20)26-12-10-25(11-13-26)15-19-14-22(27)23(17-28-19)29-16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQPVUIOBBOVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ENTs, which leads to changes in nucleotide synthesis and adenosine function
Action Environment
The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2. This suggests that the compound’s action could be influenced by environmental factors that affect the stability of the halogen substitute.
Biochemical Analysis
Biochemical Properties
The compound 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Cellular Effects
In cellular models, the compound has demonstrated inhibitory effects on ENT1 and ENT2. It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2.
Molecular Mechanism
At the molecular level, the compound acts as an irreversible and non-competitive inhibitor of ENTs. Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors.
Temporal Effects in Laboratory Settings
The inhibitory effect of the compound on ENT1 and ENT2 could not be washed out, suggesting a long-term effect on these transporters
Biological Activity
The compound 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one (commonly referred to as FPMINT ) is a synthetic molecule that has gained attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of FPMINT is characterized by its unique arrangement of functional groups, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 428.88 g/mol. The presence of the 2-fluorophenyl group and the piperazine moiety are crucial for its interaction with biological targets.
FPMINT has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs) , particularly showing selectivity towards ENT2 over ENT1. ENTs are integral in regulating nucleotide synthesis and adenosine signaling, making them significant targets in cancer therapy and other diseases .
Structure-Activity Relationship
Research has demonstrated that modifications to the FPMINT structure can significantly impact its potency and selectivity. For instance, analogues of FPMINT have been screened to evaluate their effectiveness in inhibiting ENTs, revealing that certain derivatives exhibit enhanced selectivity and potency .
Biological Activity Data
The following table summarizes key findings related to the biological activity of FPMINT:
| Study | Biological Activity | Selectivity | Potency | Notes |
|---|---|---|---|---|
| Tang et al. (2016) | Inhibition of ENT2 | 5-10 times more selective than ENT1 | High | Demonstrated significant effects in vitro |
| Hammond (2000) | Nucleotide synthesis regulation | - | Moderate | Identified as a potential therapeutic target |
| Recent Analyses | Structure-activity relationships | Varies by analogue | Varies by analogue | Ongoing studies to optimize efficacy |
Case Studies
- In Vitro Studies : Several in vitro experiments have been conducted using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. These studies confirmed that FPMINT effectively inhibits ENT2, leading to altered adenosine signaling pathways, which could have implications for cancer treatment .
- Therapeutic Potential : In a study focusing on cancer cell lines, FPMINT was shown to reduce cell proliferation when administered at specific concentrations, indicating its potential as an anti-cancer agent. Further research is required to establish dosage and efficacy in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The pyran-4-one core distinguishes this compound from quinoline-based analogues (e.g., C1–C7 in ). This difference may influence binding affinity to biological targets, solubility, and metabolic stability .
Substituent Variations
Piperazine Functionalization
- Position of Halogenation : The 2-fluorophenyl group on the piperazine ring in the target compound contrasts with the 4-fluorophenyl substituent in C4 . Fluorine’s position affects electronic effects (e.g., electron-withdrawing nature) and steric interactions with target receptors.
- Linker Groups: Unlike quinoline derivatives (e.g., C1–C7), which feature a carbonyl bridge between the quinoline and piperazine, the target compound employs a methylene (-CH$_2$-) linker. This may reduce conformational rigidity and alter pharmacophore geometry.
Aromatic Substituents
- The 5-phenylmethoxy group on the pyranone core differs from the 2-chlorobenzyloxy substituent in the closely related compound 5-[(2-chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one (). Chlorine’s larger atomic radius and higher electronegativity compared to methoxy groups could influence lipophilicity and receptor binding kinetics.
Data Table: Structural and Functional Comparison
*Assumed based on analogous synthesis protocols.
Key Research Findings
- Core Flexibility: The pyranone ring’s puckering () could confer dynamic conformational adaptability, unlike rigid quinolines, possibly improving binding to flexible active sites.
- Synthetic Scalability : Ethyl acetate crystallization (used for analogues) is a scalable method, suggesting the target compound can be produced in high purity for preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
